molecular formula C6H6BrClF2N2 B13510685 (2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride

(2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride

Cat. No.: B13510685
M. Wt: 259.48 g/mol
InChI Key: PAEQXLXJUNJQDS-UHFFFAOYSA-N
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Description

(2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H5BrF2N2·HCl It is a derivative of hydrazine, where the hydrazine moiety is bonded to a phenyl ring substituted with bromine and fluorine atoms

Properties

Molecular Formula

C6H6BrClF2N2

Molecular Weight

259.48 g/mol

IUPAC Name

(2-bromo-3,4-difluorophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H5BrF2N2.ClH/c7-5-4(11-10)2-1-3(8)6(5)9;/h1-2,11H,10H2;1H

InChI Key

PAEQXLXJUNJQDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NN)Br)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-bromo-3,4-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazine moiety can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylhydrazines.

    Oxidation and Reduction Reactions: Products include hydrazones and reduced phenyl derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

(2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 2,4-Difluorophenylhydrazine hydrochloride

Uniqueness

(2-Bromo-3,4-difluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can lead to different reaction pathways and potentially novel applications in various fields of research.

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